2-Methyl-2,5-diazabicyclo[2.2.2]octane
Overview
Description
“2-Methyl-2,5-diazabicyclo[2.2.2]octane” is a variant of DABCO (1,4-diazabicyclo[2.2.2]octane), also known as triethylenediamine or TEDA . This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .
Synthesis Analysis
DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic and basic organocatalyst with a high degree of selectivity . Moreover, DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .Molecular Structure Analysis
DABCO is a bicyclic organic compound with the formula N2(C2H4)3 . It is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom . Regarding their structures, both DABCO and quinuclidine are unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages .Chemical Reactions Analysis
DABCO is used as a nucleophilic catalyst for various reactions . It has been used in the arylation of N-alkyl salts under the conditions of Ullmann reaction .Physical And Chemical Properties Analysis
DABCO is a colorless, solid organic compound with a melting point of 156–160°C, boiling point of 174–176°C, and a flash point of 62°C . DABCO is hygroscopic and has good solubility in many polar, as well as nonpolar solvents .Scientific Research Applications
- Researchers often employ DABCO in the synthesis of pharmaceuticals, natural products, and functional materials .
- This property enhances the stability and longevity of fluorescence signals, allowing for better imaging and analysis of biological samples .
Base and Catalyst in Organic Synthesis
Anti-Fade Reagent in Fluorescence Microscopy
Greener Alternative in Catalysis
Mechanism of Action
Target of Action
2-Methyl-2,5-diazabicyclo[2.2.2]octane, also known as DABCO , is a highly nucleophilic tertiary amine base . It is commonly used as a catalyst and reagent in polymerization and organic synthesis . Its primary targets are organic compounds that require a weak Lewis base for their reactions .
Mode of Action
DABCO interacts with its targets by acting as a weak Lewis base . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This allows DABCO to show the properties of an uncharged supernucleophile . Its supernucleophilic properties, in combination with those of a nucleofuge, enable the use of DABCO as a catalyst of a series of organic reactions .
Biochemical Pathways
A unique fungal P450 enzyme, CtdY, catalyzes the cleavage of the amide bond in the 2,5-diazabicyclo[2.2.2]octane system, followed by a decarboxylation step to form the 6/5/5/6/6 pentacyclic ring in 21R-citrinadin A . This is a key step in the transformation of 2,5-diazabicyclo[2.2.2]octane-containing prenylated indole alkaloids (PIAs) into a distinct class of pentacyclic compounds .
Pharmacokinetics
It is known that dabco is a colorless, solid organic compound with good solubility in many polar, as well as nonpolar solvents . This suggests that it may have good bioavailability.
Result of Action
The result of DABCO’s action is the facilitation of various organic reactions. For example, it is used as a catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It is also used in the Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .
Action Environment
DABCO is hygroscopic and has a tendency of sublimation at room temperature . It also reacts with CO2 and air moisture . Therefore, it must be stored under an inert gas atmosphere in a refrigerator . These environmental factors can influence the action, efficacy, and stability of DABCO.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-2,5-diazabicyclo[2.2.2]octane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-5-6-2-3-7(9)4-8-6/h6-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIMUJOQZCMEFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC1CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,5-diazabicyclo[2.2.2]octane |
Synthesis routes and methods
Procedure details
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